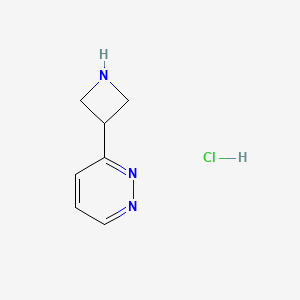
3-(Azetidin-3-yl)pyridazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 3-(azétidin-3-yl)pyridazine est un composé chimique de formule moléculaire C7H10ClN3. Il s'agit du sel chlorhydrate de la 3-(azétidin-3-yl)pyridazine, qui consiste en un cycle pyridazine substitué par un groupe azétidinyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 3-(azétidin-3-yl)pyridazine implique généralement la réaction de dérivés de la pyridazine avec l'azétidine. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol, et la réaction est effectuée sous reflux pour assurer une conversion complète. Le produit est ensuite purifié par recristallisation ou par techniques chromatographiques.
Méthodes de production industrielle
En milieu industriel, la production du chlorhydrate de 3-(azétidin-3-yl)pyridazine peut impliquer des réactions en batch à grande échelle utilisant des voies de synthèse similaires. Le procédé est optimisé pour le rendement et la pureté, avec un contrôle minutieux des paramètres de réaction tels que la température, la pression et le temps de réaction. Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la conformité aux normes de l'industrie.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 3-(azétidin-3-yl)pyridazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où le groupe azétidinyl peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de la pyridazine avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des composés plus saturés.
Applications de la recherche scientifique
Le chlorhydrate de 3-(azétidin-3-yl)pyridazine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 3-(azétidin-3-yl)pyridazine implique son interaction avec des cibles moléculaires spécifiques. Le groupe azétidinyl peut interagir avec les enzymes ou les récepteurs, modulant leur activité. Le cycle pyridazine peut également participer aux interactions de liaison, contribuant aux effets biologiques globaux du composé. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
3-(Azetidin-3-yl)pyridazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Azetidin-3-yl)pyridazine hydrochloride involves its interaction with specific molecular targets. The azetidinyl group can interact with enzymes or receptors, modulating their activity. The pyridazine ring may also participate in binding interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de 3-(azétidin-3-yl)benzonitrile
- Chlorhydrate de 3-(azétidin-3-yl)-1H-indole
- Chlorhydrate de 3-(azétidin-3-yl)-1H-pyrazol-5-amine
- Chlorhydrate de benzoate de méthyle 3-(azétidin-3-yl)
- Dihydrochlorure de 3-(3-azétidinyl)pyridine
Unicité
Le chlorhydrate de 3-(azétidin-3-yl)pyridazine est unique en raison de sa combinaison spécifique du groupe azétidinyl et du cycle pyridazine. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Numéro CAS |
1255531-15-7 |
|---|---|
Formule moléculaire |
C7H10ClN3 |
Poids moléculaire |
171.63 g/mol |
Nom IUPAC |
3-(azetidin-3-yl)pyridazine;hydrochloride |
InChI |
InChI=1S/C7H9N3.ClH/c1-2-7(10-9-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H |
Clé InChI |
QMZRNHTYMAJSMJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=NN=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


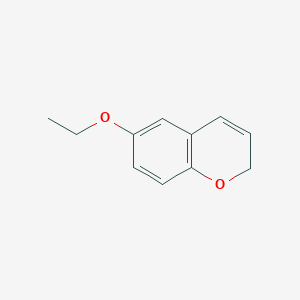
![3-Methyl-1,3-diazaspiro[4.5]decan-2-one](/img/structure/B11915202.png)

![{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B11915212.png)

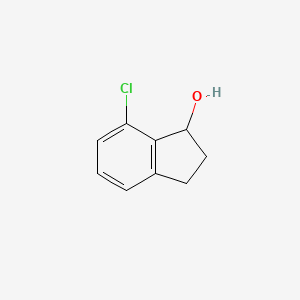
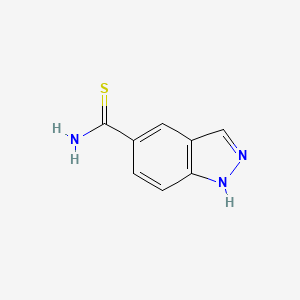

![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
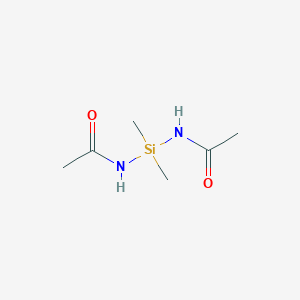


![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)

